molecular formula C12H19BrN2O2 B14280918 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide CAS No. 136294-54-7

2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide

Cat. No.: B14280918
CAS No.: 136294-54-7
M. Wt: 303.20 g/mol
InChI Key: FZJYPQCSCJNORF-UHFFFAOYSA-M
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Description

2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a morpholinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide typically involves the reaction of 4-aminophenol with 4,4-dimethylmorpholine in the presence of a brominating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminophenyl group can be reduced to form an amine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide involves its interaction with cellular components. The aminophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The hydroxy group may form hydrogen bonds with biological molecules, affecting their stability and activity. The bromide ion can participate in ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.

    2-(4-Aminophenyl)benzimidazole: Used in the synthesis of pharmaceuticals.

    4-Aminophenol: A precursor in the synthesis of paracetamol.

Uniqueness

2-(4-Aminophenyl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinium ion structure differentiates it from other aminophenyl derivatives, providing unique properties that can be exploited in various applications.

Properties

CAS No.

136294-54-7

Molecular Formula

C12H19BrN2O2

Molecular Weight

303.20 g/mol

IUPAC Name

2-(4-aminophenyl)-4,4-dimethylmorpholin-4-ium-2-ol;bromide

InChI

InChI=1S/C12H19N2O2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9,13H2,1-2H3;1H/q+1;/p-1

InChI Key

FZJYPQCSCJNORF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)N)O)C.[Br-]

Origin of Product

United States

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